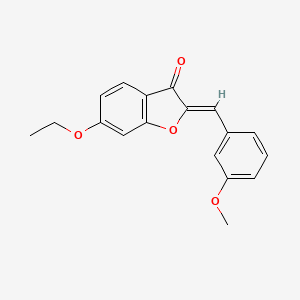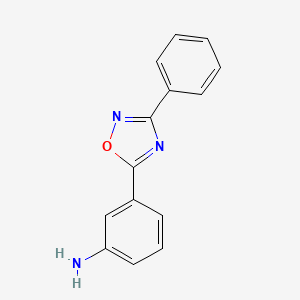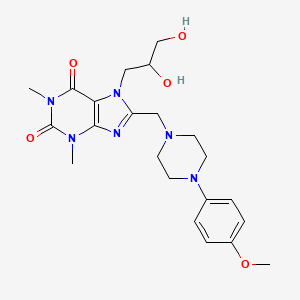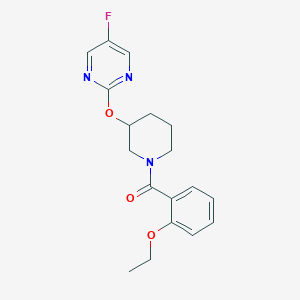![molecular formula C17H16N4O2 B2890194 4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396706-99-2](/img/structure/B2890194.png)
4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research has demonstrated the synthesis of compounds related to 4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide, showcasing their potential in medicinal chemistry. For instance, the work by Gouda et al. (2010) explored the synthesis of new thiazole and pyrazole derivatives based on tetrahydrobenzothiophene, evaluating their antimicrobial activities. Some of these compounds showed promising antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Additionally, research on benzimidazole derivatives, known for their gastroprotective properties, indicates the importance of pyridine basicity, stability, and activity in designing effective H+/K+-ATPase inhibitors. These studies emphasize the critical role of structural modifications in enhancing the pharmacological profiles of these compounds (Ife et al., 1989).
Anticancer and Kinase Inhibition
Phenyl-pyrazole derivatives have been identified as potential BCR-ABL kinase inhibitors, a key target in the treatment of chronic myelogenous leukemia. A study by Hu et al. (2015) synthesized a series of these derivatives, showing moderate to potent activities against the BCR-ABL1 kinase. The study underscores the potential of these compounds in cancer therapy and the importance of scaffold hopping and conformational constraint in drug design (Hu et al., 2015).
Zukünftige Richtungen
The future directions for “4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” could involve further exploration of its potential as a TRKA inhibitor . Additionally, the development of new antitumor agents based on pyrazolo[1,5-a]pyrimidines is becoming of special interest for many academic and industrial research laboratories around the world .
Wirkmechanismus
Target of Action
Similar compounds have been reported to target various enzymes and receptors, playing a crucial role in cellular processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been reported to have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Eigenschaften
IUPAC Name |
4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12(22)20-15-7-5-13(6-8-15)17(23)18-10-14-11-19-21-9-3-2-4-16(14)21/h2-9,11H,10H2,1H3,(H,18,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBSYTFZYOXCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2890119.png)

![N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2890122.png)

![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)


![3,5-dimethyl-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2890132.png)

![N-(2,3-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890134.png)